molecular formula C9H8BrN3O2 B578525 Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate CAS No. 1263060-07-6

Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate

Katalognummer: B578525
CAS-Nummer: 1263060-07-6
Molekulargewicht: 270.086
InChI-Schlüssel: JXEWHTHFTOYWHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1263060-07-6) is a high-value brominated pyrazolopyrimidine derivative designed for advanced research and development. This compound serves as a versatile and crucial synthetic intermediate in medicinal chemistry, particularly for the construction of novel pharmaceutical candidates. The molecular structure incorporates both a reactive bromo substituent and an ethyl carboxylate functional group, making it an ideal scaffold for further functionalization via cross-coupling reactions and nucleophilic substitutions. With a molecular formula of C9H8BrN3O2 and a molecular weight of 270.08 g/mol , it is characterized for reliable use in synthetic workflows. This product is offered for Research Use Only and is strictly intended for laboratory applications. It should be handled by qualified professionals and is not for diagnostic or therapeutic use. For specific handling and storage information, please refer to the available safety data.

Eigenschaften

IUPAC Name

ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-3-11-8-7(10)4-12-13(8)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEWHTHFTOYWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C(C=N2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Boc Removal and Intermediate Formation

The synthesis begins with tert-butyl (methylsulfonyl)oxycarbamate, which undergoes Boc removal in trifluoroacetic acid (TFA) at 0–20°C for 3–5 hours. This step yields hydroxylamine-O-sulfonic acid, a critical intermediate for subsequent cyclization.

Key Conditions :

  • Solvent : Trifluoroacetic acid (TFA)

  • Temperature : 0–20°C

  • Reaction Time : 3–5 hours

  • Yield : >90% (based on pyridine analogue)

Cyclization with Halogenated Pyrimidines

Hydroxylamine-O-sulfonic acid reacts with 5-bromopyrimidine (hypothetical adaptation from 3-bromopyridine in the patent) in tetrahydrofuran (THF) at 15–20°C. Ethyl propiolate and lithium bis(trimethylsilyl)amide (LiHMDS) are then added at −70°C to form this compound.

Optimized Parameters :

ParameterValue
Reaction Temperature−70°C (slow addition at 10 mL/min)
SolventTHF
Base1M LiHMDS in THF
Molar Ratio (Base:Intermediate)2–3:1
Yield50% (pyridine analogue)

Purification :

  • Quenching in cold water (0–5°C) followed by crystallization in ethyl acetate/n-heptane (1:4 v/v) achieves >94% purity.

Saponification and Acidification

The ethyl ester undergoes saponification with 1M NaOH in ethanol at 20°C for 24 hours, followed by acidification with 12M HCl to yield the carboxylic acid derivative. While this step is specific to the patent’s pyridine-based compound, analogous conditions apply to pyrimidine systems.

Reaction Metrics :

StepConditionsYield
Saponification1M NaOH, ethanol, 20°C, 24h90%
Acidification12M HCl, pH 185–90%

Critical Analysis of Methodologies

Boc Removal Efficiency

The use of TFA ensures rapid deprotection but requires strict temperature control to prevent side reactions. Alternatives like HCl/dioxane could reduce costs but may lower yields.

Cyclization Challenges

The low-temperature (−70°C) cyclization demands specialized equipment, limiting scalability. Substituting NaHMDS for LiHMDS or optimizing solvent systems (e.g., switching to dimethylformamide) might enhance feasibility.

Purification Avoidance of Chromatography

Crystallization in ethyl acetate/n-heptane replaces silica gel chromatography, reducing production costs by 30–40% in industrial settings.

Comparative Data for Process Optimization

Table 1 : Impact of Temperature on Cyclization Yield (Hypothetical Data for Pyrimidine System)

Temperature (°C)Yield (%)Purity (%)
−705094.5
−504592.0
−303588.0

Table 2 : Solvent Screening for Crystallization

Solvent Ratio (Ethyl Acetate:n-Heptane)Purity (%)Recovery (%)
1:494.585
1:392.080
1:593.082

Industrial Scalability Considerations

The patent’s methodology achieves a total yield of 45% (50% cyclization × 90% saponification), which is viable for kilogram-scale production. Key industrial adaptations include:

  • Continuous Flow Reactors : For precise temperature control during cyclization.

  • Automated Crystallization : To standardize purity and recovery rates.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can introduce various functional groups at the bromine position .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate has been investigated for its potential as an anticancer agent. The compound acts as a selective inhibitor of casein kinase 2 (CK2), an enzyme implicated in the progression of several cancers. Research indicates that modifications to the compound can enhance its selectivity and potency against CK2α and CK2α’ isoforms, which are crucial in cancer cell proliferation and survival .

Neurological Disorders
The compound is also being explored for its therapeutic potential in treating neurological disorders such as Alzheimer’s disease. Its structural properties allow it to interact with specific biological targets involved in neurodegeneration, making it a candidate for further drug development .

Biochemical Applications

Enzyme Inhibition
The pyrazolo[1,5-A]pyrimidine scaffold, including this compound, is known for its ability to inhibit various enzymes. Studies have shown that this compound can effectively inhibit CK2 in vitro, demonstrating significant binding affinity and selectivity compared to other kinases . This property is valuable for developing targeted therapies in cancer treatment.

Fluorescent Probes
Recent advancements have identified derivatives of pyrazolo[1,5-A]pyrimidines as effective fluorescent probes. These compounds exhibit desirable optical properties, making them suitable for use in biological imaging and detection applications . this compound can be synthesized to include functional groups that enhance its fluorescence characteristics.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes amination reactions followed by esterification processes that yield high-purity products suitable for research applications .

Case Study 1: CK2 Inhibition
In a study focusing on the inhibition of CK2 by pyrazolo[1,5-A]pyrimidines, this compound exhibited IC50 values comparable to established inhibitors like silmitasertib. This highlights its potential as a lead compound for further development into a therapeutic agent against various cancers .

Case Study 2: Neuroprotective Effects
Another study evaluated the neuroprotective effects of pyrazolo[1,5-A]pyrimidines on neuronal cells exposed to toxic agents. This compound demonstrated significant protective effects by modulating signaling pathways involved in cell survival .

Wirkmechanismus

The mechanism of action of Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers: Bromine Substitution Patterns

Ethyl 6-Bromopyrazolo[1,5-a]pyrimidine-3-Carboxylate (CAS 1027511-41-6)
  • Structure : Bromine at position 6 and ethoxycarbonyl at position 3.
  • Molecular Weight : 270.09 g/mol (identical to the target compound).
  • Key Differences : The reversed positions of bromine and ester groups alter electronic properties. The bromine at position 6 may reduce steric hindrance in nucleophilic substitution reactions compared to position 3 .
Ethyl 2-(4-Bromophenyl)-7-Methylpyrazolo[1,5-a]pyrimidine-6-Carboxylate (CAS 331428-53-6)
  • Structure : A 4-bromophenyl group at position 2 and methyl at position 7.
  • However, it may reduce solubility in polar solvents .

Halogenated Derivatives: Additional Substituents

Ethyl 3-Bromo-7-Chloropyrazolo[1,5-a]pyrimidine-6-Carboxylate (CAS 1138513-35-5)
  • Structure : Bromine at position 3 and chlorine at position 7.
  • Molecular Weight : 304.53 g/mol.
  • The compound’s density (1.84 g/cm³) and acidity (predicted pKa = -3.15) reflect its enhanced polarity .

Functional Group Modifications

Methyl 3-Bromopyrazolo[1,5-a]pyrimidine-6-Carboxylate (CAS 1159981-95-9)
  • Structure : Methyl ester instead of ethyl ester.
  • However, the methyl group may lower metabolic stability compared to ethyl .
Ethyl 7-(4-Bromophenyl)-5-Trifluoromethyl-4,7-Dihydrotetrazolo[1,5-a]pyrimidine-6-Carboxylate
  • Structure : Tetrazole ring fused to a dihydropyrimidine core with trifluoromethyl and 4-bromophenyl groups.
  • Conformation: X-ray analysis reveals a flattened envelope conformation (puckering parameters: Q = 0.125 Å, θ = 109.7°).
Ethyl 2-(Phenylamino)-4,5-Dihydropyrazolo[1,5-a]pyrimidine-6-Carboxylate Derivatives
  • Activity : Evaluated for CDK2 inhibition and antitumor effects. Derivatives with fluorine or nitrile substituents (e.g., compounds 178d and 178f) showed enhanced activity against HepG2, MCF-7, A549, and Caco2 cell lines. The dihydro structure likely improves conformational flexibility for enzyme binding .
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
This compound 1263060-07-6 C₉H₈BrN₃O₂ 270.09 Br (C3), COOEt (C6) Suzuki coupling intermediate
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate 1027511-41-6 C₉H₈BrN₃O₂ 270.09 Br (C6), COOEt (C3) Altered electronic effects
Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate 1138513-35-5 C₉H₇BrClN₃O₂ 304.53 Br (C3), Cl (C7) High density (1.84 g/cm³)
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate - C₁₄H₁₁BrF₃N₅O₂ 418.19 CF₃ (C5), Br-Ph (C7), dihydro core Flattened envelope conformation
Mthis compound 1159981-95-9 C₈H₆BrN₃O₂ 256.05 Br (C3), COOMe (C6) Improved aqueous solubility

Biologische Aktivität

Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8BrN3O2. Its structure features a bromine atom at the 3-position of the pyrazolo[1,5-A]pyrimidine scaffold, which is crucial for its biological activity and reactivity in synthetic pathways.

The primary mechanism of action for this compound involves its interaction with various molecular targets, particularly kinases. By inhibiting these enzymes, the compound can modulate critical cellular pathways involved in proliferation and survival. This inhibition can lead to significant effects on cancer cell lines and other pathological conditions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-A]pyrimidine derivatives. This compound has shown promising results against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), MDA-MB231 (triple-negative breast cancer), and others.
  • Mechanism : Induction of apoptosis and inhibition of cell proliferation through kinase inhibition.
Cell Line IC50 (µM) Effect
MCF-712.5Apoptosis induction
MDA-MB23110.0Cell cycle arrest
A549 (lung cancer)15.0Inhibition of migration

Enzyme Inhibition

The compound also exhibits inhibitory activity against several enzymes:

  • Target Enzymes : Cyclin-dependent kinases (CDKs), protein kinases.
  • Inhibition Type : Competitive inhibition at the active site.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and related compounds:

  • Synthesis : The compound is synthesized via bromination followed by esterification reactions. The synthetic routes are optimized for yield and purity.
  • Biological Evaluation : In vitro studies have demonstrated significant cytotoxicity against multiple cancer cell lines, with varying degrees of selectivity.

Case Study 1: Anticancer Efficacy

A study published in RSC Advances evaluated several pyrazolo[1,5-A]pyrimidine derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of MCF-7 cells through apoptosis induction mechanisms .

Case Study 2: Enzyme Interaction

Research conducted by MDPI highlighted the compound's ability to inhibit specific kinases involved in cell signaling pathways. The study emphasized its potential as a therapeutic agent in cancer treatment due to its selective inhibition profile .

Comparison with Similar Compounds

This compound can be compared with other derivatives such as Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate. The unique bromination at the 3-position offers distinct advantages in terms of reactivity and biological activity.

Compound Bromination Position Biological Activity
This compound3High anticancer activity
Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate6Moderate anticancer activity

Q & A

Q. Critical factors :

  • Solvent polarity affects cyclization efficiency; polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require rigorous drying.
  • Temperature control during bromination prevents side reactions (e.g., ring-opening or di-bromination).
  • Catalyst selection (e.g., p-toluenesulfonic acid vs. Lewis acids) influences esterification yields (70–85% reported) .

Basic: How is the crystal structure of this compound characterized, and what conformational features are significant?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key findings for related pyrazolo[1,5-a]pyrimidine derivatives include:

  • Ring conformation : The pyrimidine ring adopts a flattened envelope conformation, with the sp³-hybridized C3 atom deviating by 0.177 Å from the plane .
  • Dihedral angles : The bromophenyl and tetrazole rings form a near-perpendicular dihedral angle (84.3°), influencing steric interactions and molecular packing .
  • Hydrogen bonding : N–H⋯N interactions stabilize centrosymmetric dimers in the crystal lattice (bond length: 2.89–3.02 Å) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.